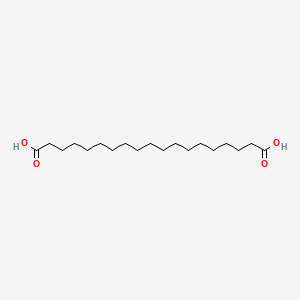

Nonadecanedioic Acid

Description

Properties

IUPAC Name |

nonadecanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O4/c20-18(21)16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19(22)23/h1-17H2,(H,20,21)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFAWYXIHOVRGHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCCC(=O)O)CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00978093 | |

| Record name | Nonadecanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00978093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6250-70-0 | |

| Record name | Nonadecanedioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006250700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonadecanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00978093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonadecanedioic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NONADECANEDIOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87WJ2SJA5M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Nonadecanedioic Acid

Abstract

Nonadecanedioic acid (CAS No. 6250-70-0), a C19 long-chain α,ω-dicarboxylic acid, is a molecule of significant interest in polymer science, specialty chemical synthesis, and emerging pharmaceutical applications.[1][2][3][4] Its 19-carbon backbone, terminating in two carboxyl groups, imparts a unique combination of flexibility, hydrophobicity, and functionality that distinguishes it from shorter-chain dicarboxylic acids.[1] This guide provides an in-depth analysis of the core physicochemical properties of nonadecanedioic acid, offering both established data and detailed experimental protocols for their validation. The content herein is structured to provide researchers, chemists, and drug development professionals with the foundational knowledge required to effectively utilize this versatile molecule. We will explore its structural characteristics, thermal behavior, solubility profile, and acid-base properties, grounding these discussions in the context of their practical implications for material design and formulation.

Introduction to Nonadecanedioic Acid

Long-chain dicarboxylic acids (LCDAs) are crucial building blocks in various industrial sectors, serving as monomers for high-performance polymers like polyamides and polyesters, and as precursors for lubricants, plasticizers, and adhesives.[1][2] Nonadecanedioic acid, with its odd-numbered carbon chain, occupies a specific niche within this class.[1] Its systematic IUPAC name is nonadecanedioic acid, and it is also known as 1,17-heptadecanedicarboxylic acid.[1][5]

The presence of two terminal carboxylic acid groups allows it to act as a linear linker, capable of forming robust, flexible polymer chains.[1][2] This structural feature is particularly valuable in the synthesis of specialty nylons and other polyamides where the long methylene bridge (-(CH₂)₁₇-) can impart enhanced durability and flexibility.[1] In the context of drug development, LCDAs are being explored for their roles in forming biodegradable polymers for drug delivery systems and as components in lipid-based formulations.[2][3][4][6] Understanding the fundamental physicochemical properties of nonadecanedioic acid is, therefore, a critical prerequisite for harnessing its full potential.

Core Physicochemical Properties

The essential properties of nonadecanedioic acid are summarized below. These values represent a consensus from established chemical databases and literature, providing a reliable baseline for any research or development endeavor.

| Property | Value | Source(s) |

| CAS Number | 6250-70-0 | [1][5][7][8][9] |

| Molecular Formula | C₁₉H₃₆O₄ | [1][5][7][9] |

| Molecular Weight | 328.49 g/mol (often rounded to 328.5 g/mol ) | [1][5][7][8][9] |

| Appearance | White, crystalline solid at room temperature | [1] |

| Melting Point | 105–108 °C | [1] |

| Boiling Point | 492.56 °C (Predicted) | [1] |

| Solubility | Limited solubility in water; soluble in polar organic solvents like ethanol and dimethyl sulfoxide (DMSO). | [1] |

| XLogP3 | 7 | [5] |

| Hydrogen Bond Donor Count | 2 | [5] |

In-Depth Analysis and Experimental Determination

A mere listing of properties is insufficient for rigorous scientific application. The causality behind experimental choices and the integrity of the protocols are paramount. This section details the significance of key properties and provides robust, self-validating methodologies for their determination.

Thermal Properties: Melting Point Analysis

Significance: The melting point (mp) is a critical parameter that dictates the processing conditions for nonadecanedioic acid, particularly in melt polycondensation reactions for producing polymers.[10] It is also a primary indicator of purity; a sharp melting range typically signifies a high-purity compound, whereas a broad range suggests the presence of impurities.

Methodology: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is the gold-standard technique for determining the melting point and other thermal transitions of a material. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.

Experimental Protocol:

-

Calibration: Calibrate the DSC instrument using certified standards (e.g., Indium, Tin) to ensure temperature and enthalpy accuracy.

-

Sample Preparation: Accurately weigh 3-5 mg of dry nonadecanedioic acid powder into a standard aluminum DSC pan. Crimp the pan with a lid.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature from 25 °C to 130 °C at a controlled rate of 10 °C/min under a nitrogen atmosphere (flow rate of 50 mL/min). This initial heating scan removes any thermal history.

-

Hold at 130 °C for 5 minutes to ensure complete melting.

-

Cool the sample to 25 °C at a rate of 10 °C/min.

-

Ramp the temperature again from 25 °C to 130 °C at 10 °C/min. The melting point is determined from this second heating scan.

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the thermogram. The peak temperature should also be reported.

Workflow Diagram: DSC Analysis

Caption: Workflow for Melting Point Determination via DSC.

Solubility Profile: A Critical Parameter for Formulation

Significance: Solubility dictates the choice of solvents for synthesis, purification (recrystallization), and formulation. For drug development, aqueous solubility is a key determinant of bioavailability. As a long-chain dicarboxylic acid, nonadecanedioic acid is expected to be poorly soluble in water but soluble in certain organic solvents.[1]

Methodology: Isothermal Shake-Flask Method

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound in a given solvent.[11][12]

Experimental Protocol:

-

System Setup: Add an excess amount of nonadecanedioic acid to a series of vials, each containing a known volume (e.g., 5 mL) of the test solvent (e.g., water, ethanol, DMSO, ethyl acetate). The excess solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in an isothermal shaker bath set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. A preliminary kinetics study can determine the minimum time to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand in the bath for several hours to permit the undissolved solid to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove any suspended solid particles.

-

Quantification:

-

For organic solvents, the solvent can be evaporated, and the mass of the dissolved solid can be determined gravimetrically.

-

Alternatively, the concentration of the dissolved acid in the aliquot can be determined via a validated analytical technique, such as HPLC with UV detection (after derivatization) or titration with a standardized base.

-

-

Calculation: Calculate the solubility in units of mg/mL or mol/L. The experiment should be performed in triplicate to ensure reproducibility.

Workflow Diagram: Solubility Determination

Caption: Shake-Flask Method for Solubility Measurement.

Acid-Base Characteristics: pKa Determination

Significance: As a dicarboxylic acid, nonadecanedioic acid has two ionizable protons. The acid dissociation constants (pKa₁, pKa₂) quantify the strength of these acidic groups. The pKa values are fundamental to understanding the compound's behavior in different pH environments, which is critical for drug delivery, formulation (e.g., salt formation), and controlling reactivity in polymerization reactions.[13]

Methodology: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of weak acids and bases.[13][14][15][16][17] It involves monitoring the pH of a solution as a standardized titrant is added incrementally.

Experimental Protocol:

-

Solution Preparation: Accurately weigh a sample of nonadecanedioic acid and dissolve it in a suitable solvent. Due to its low water solubility, a co-solvent system (e.g., methanol-water or DMSO-water) may be necessary.[16] The final concentration should be around 0.01 M.

-

Instrument Calibration: Calibrate a pH meter and electrode using at least two standard buffer solutions (e.g., pH 4.01 and 7.00).

-

Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Use a magnetic stirrer for continuous mixing. Immerse the calibrated pH electrode in the solution.

-

Titration: Add a standardized solution of a strong base (e.g., 0.1 M carbonate-free NaOH) in small, precise increments using a burette. Record the pH value after each addition, allowing the reading to stabilize.

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added to generate a titration curve.

-

The curve for a dicarboxylic acid will show two equivalence points.

-

The pKa values correspond to the pH at the half-equivalence points. Specifically, pKa₁ is the pH at the point where half of the first mole of protons has been neutralized, and pKa₂ is the pH at the point where one and a half moles of protons have been neutralized.

-

Alternatively, the first and second derivatives of the titration curve can be plotted to determine the equivalence points with high precision.

-

Logical Relationship Diagram: pKa Determination

Caption: Logical Flow from Titration Data to pKa Values.

Structure-Property Relationships and Applications

The physicochemical properties of nonadecanedioic acid are a direct consequence of its molecular structure and have profound implications for its applications.

-

Long Aliphatic Chain (C₁₇): The long, flexible methylene chain is responsible for the molecule's high melting point (relative to shorter-chain diacids) and its low water solubility. In polymers, this chain imparts flexibility, hydrophobicity, and improved thermal stability.[1]

-

Two Terminal Carboxyl Groups: These functional groups are the sites of reactivity, enabling polymerization reactions (e.g., with diamines to form polyamides or with diols to form polyesters).[2] Their ability to be deprotonated (governed by the pKa values) allows for the formation of salts, which can modify solubility and create ionic interactions within materials.

-

Odd Carbon Number: The odd number of carbon atoms (19) can disrupt crystal packing compared to even-chain dicarboxylic acids, which can influence properties like melting point and solubility in a homologous series.[18]

Applications in Drug Development and Research:

-

Polymer-Based Drug Delivery: As a monomer, it can be used to create biodegradable polyesters or polyamides for controlled-release drug depots.[2] The hydrophobicity imparted by the long chain can modulate the degradation rate and drug release profile.

-

Linker Chemistry: Its bifunctional nature makes it an ideal chemical linker for conjugating molecules, for example, attaching a targeting ligand to a drug molecule.

-

Formulation Excipient: In salt form, it could act as a counterion for basic drug molecules, potentially improving their stability or modifying their solubility.[18]

Conclusion

Nonadecanedioic acid is a specialty chemical with a distinct set of physicochemical properties defined by its long, odd-numbered carbon chain and terminal carboxylic acid groups. Its high melting point, specific solubility profile, and dual pKa values are critical parameters that govern its behavior and application. The experimental protocols detailed in this guide—DSC for thermal analysis, the shake-flask method for solubility, and potentiometric titration for pKa determination—provide a robust framework for researchers to validate these properties and confidently apply this versatile molecule in materials science and pharmaceutical development. A thorough understanding of these fundamentals is the key to unlocking innovative applications, from high-performance polymers to advanced drug delivery systems.

References

-

Nonadecanedioic acid - Substance Details - SRS | US EPA. [Link]

-

Nonadecanedioic Acid_esdchem. [Link]

-

Nonadecanedioic Acid | C19H36O4 | CID 12572015 - PubChem - NIH. [Link]

-

How to determine the solubility of a substance in an organic solvent ? | ResearchGate. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Procedure For Determining Solubility of Organic Compounds | PDF - Scribd. [Link]

-

Method for Measuring Aqueous Solubilities of Organic Compounds - American Chemical Society. [Link]

-

Potentiometric and Conductometric Measurements of Dicarboxylic Acids in Non-Aqueous Solvents - Asian Publication Corporation. [Link]

-

Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries. [Link]

-

Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. [Link]

-

Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. [Link]

-

Dicarboxylic Acids: Versatile and Powerful Tool in Organic Synthesis - Longdom Publishing. [Link]

-

Mid-Long Chain Dicarboxylic Acid Production via Systems Metabolic Engineering: Progress and Prospects - PubMed. [Link]

-

Impact of the Dicarboxylic Acid Chain Length on Intermolecular Interactions with Lidocaine | Molecular Pharmaceutics - ACS Publications. [Link]

-

Mid–Long Chain Dicarboxylic Acid Production via Systems Metabolic Engineering: Progress and Prospects | Journal of Agricultural and Food Chemistry - ACS Publications. [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. [Link]

-

Synthesis and characterization of polyamides containing octadecanedioic acid: Nylon-2,18, nylon-3,18, nylon-6,18, nylon-8,18, nylon-8,18, and nylon-12,18 - ResearchGate. [Link]

Sources

- 1. Nonadecanedioic Acid | 6250-70-0 | Benchchem [benchchem.com]

- 2. longdom.org [longdom.org]

- 3. Mid-Long Chain Dicarboxylic Acid Production via Systems Metabolic Engineering: Progress and Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Nonadecanedioic Acid | C19H36O4 | CID 12572015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02598A [pubs.rsc.org]

- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 8. esdchem.com.tr [esdchem.com.tr]

- 9. NONADECANEDIOIC ACID | 6250-70-0 [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. asianpubs.org [asianpubs.org]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to Nonadecanedioic Acid for Researchers and Drug Development Professionals

Abstract

Nonadecanedioic acid, a 19-carbon long-chain dicarboxylic acid, is emerging as a molecule of significant interest in various scientific and industrial fields. This technical guide provides a comprehensive overview of its fundamental properties, synthesis, and analytical characterization. Furthermore, it delves into its current and prospective applications, with a particular focus on its potential within the pharmaceutical industry and drug development. This document is intended to serve as a valuable resource for researchers, chemists, and professionals in drug development, offering both foundational knowledge and insights into the innovative applications of this versatile molecule.

Introduction: The Significance of Nonadecanedioic Acid

Nonadecanedioic acid, also known as 1,19-nonadecanedioic acid, belongs to the class of long-chain dicarboxylic acids (LCDAs).[1] These molecules are characterized by two carboxylic acid functional groups at the termini of a long aliphatic chain. This bifunctionality makes them valuable building blocks in polymer chemistry and organic synthesis. While shorter-chain dicarboxylic acids have well-established industrial applications, the unique properties imparted by the 19-carbon backbone of nonadecanedioic acid are opening up new avenues for research and development, particularly in the creation of high-performance polymers and advanced drug delivery systems.[1]

Core Molecular and Physical Properties

A thorough understanding of the fundamental properties of Nonadecanedioic Acid is crucial for its application in research and development.

| Property | Value | Source(s) |

| CAS Number | 6250-70-0 | [1][2][3][4] |

| Molecular Weight | 328.49 g/mol | [2][3] |

| Molecular Formula | C19H36O4 | [1][2] |

| IUPAC Name | nonadecanedioic acid | [1] |

| Synonyms | 1,17-Heptadecanedicarboxylic Acid | [1] |

| Physical State | White crystalline solid at room temperature | [1] |

| Solubility | Limited solubility in polar organic solvents like ethanol and dimethyl sulfoxide (DMSO) | [1] |

Synthesis and Production

The synthesis of Nonadecanedioic Acid can be approached through both traditional chemical methods and emerging biotechnological routes.

Chemical Synthesis

Historically, the synthesis of long-chain dicarboxylic acids like nonadecanedioic acid has been achieved through the chemical oxidation of unsaturated fatty acids or long-chain alkanes.[1] These methods often involve strong oxidizing agents and may require multiple steps, presenting challenges in terms of yield, purity, and environmental impact.

Biotechnological Production

More recently, biotechnological methods have gained prominence as a more sustainable approach. These methods typically utilize microbial fermentation, where specific strains of yeast or bacteria are engineered to convert renewable feedstocks, such as plant oils or fatty acids, into dicarboxylic acids through ω-oxidation pathways.[1] This approach offers the potential for a greener, more cost-effective, and highly specific production process.

Analytical Characterization

Accurate and reliable analytical methods are essential for the quantification and characterization of Nonadecanedioic Acid in various matrices.

Chromatographic Techniques

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the preferred methods for the sensitive and specific quantification of long-chain dicarboxylic acids. Derivatization is often employed in GC-MS to increase the volatility of the analyte.

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are powerful tools for the structural elucidation and confirmation of Nonadecanedioic Acid.[1]

Applications in Drug Development: A Frontier of Innovation

The unique properties of Nonadecanedioic Acid make it a promising candidate for various applications in the pharmaceutical industry, particularly in the realm of drug delivery and the synthesis of novel therapeutic entities.

Building Block for Biodegradable Polymers in Controlled Drug Release

The bifunctional nature of Nonadecanedioic Acid allows it to act as a monomer in the synthesis of polyesters and polyamides.[1] These polymers can be designed to be biodegradable, offering a significant advantage in the development of controlled-release drug delivery systems. The long, flexible 19-carbon chain of Nonadecanedioic Acid can impart desirable physical properties to these polymers, such as increased flexibility and hydrophobicity, which can be fine-tuned to control the rate of drug release.

Experimental Workflow: Synthesis of a Nonadecanedioic Acid-Based Polyester for Drug Encapsulation

Caption: Workflow for synthesizing and utilizing a Nonadecanedioic Acid-based polyester for drug delivery.

A Versatile Linker in Antibody-Drug Conjugates (ADCs)

The development of antibody-drug conjugates (ADCs) represents a significant advancement in targeted cancer therapy. ADCs consist of a monoclonal antibody, a potent cytotoxic drug, and a chemical linker that connects them. The linker plays a critical role in the stability and efficacy of the ADC. The long aliphatic chain of Nonadecanedioic Acid, with its terminal carboxylic acid groups, presents an intriguing possibility for its use as a flexible and biocompatible linker. One carboxyl group could be conjugated to the antibody, while the other could be attached to the drug, potentially through a cleavable or non-cleavable bond. The length of the nonadecanedioic acid chain could provide spatial separation between the antibody and the cytotoxic payload, which may be advantageous for optimal biological activity.

Signaling Pathway: Hypothetical ADC Action with a Nonadecanedioic Acid Linker

Caption: Hypothetical mechanism of an ADC utilizing a Nonadecanedioic Acid-based linker.

Safety and Handling

According to available safety data, Nonadecanedioic Acid is classified as causing skin and serious eye irritation. It may also cause respiratory irritation.[5] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, should be used when handling this compound. It is essential to consult the material safety data sheet (MSDS) for detailed safety information before use.

Future Perspectives and Conclusion

Nonadecanedioic Acid is a long-chain dicarboxylic acid with considerable potential, particularly in the field of drug development. Its utility as a monomer for creating novel biodegradable polymers for controlled drug release and as a potential linker in targeted therapies like ADCs warrants further investigation. As research in sustainable chemistry and advanced drug delivery systems continues to evolve, Nonadecanedioic Acid is poised to become an increasingly important molecule in the toolbox of researchers and drug development professionals. This guide serves as a foundational resource to stimulate and support further exploration into the promising applications of this unique chemical entity.

References

-

Nonadecanedioic Acid | 6250-70-0 - Benchchem.

-

Nonadecanedioic acid - Substance Details - SRS | US EPA.

-

Nonadecanedioic Acid_esdchem.

-

NONADECANEDIOIC ACID | 6250-70-0 - ChemicalBook.

-

Nonadecanoic acid - Chem-Impex.

-

CAS 646-30-0: Nonadecanoic acid - CymitQuimica.

-

Degradable Controlled-Release Polymers and Polymeric Nanoparticles: Mechanisms of Controlling Drug Release - PMC - PubMed Central.

-

Nonadecanedioic Acid | C19H36O4 | CID 12572015 - PubChem - NIH.

Sources

A Comprehensive Technical Guide to 1,19-Nonadecanedioic Acid for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of 1,19-nonadecanedioic acid, a long-chain dicarboxylic acid with significant potential in various scientific and industrial fields. This document will cover its fundamental chemical identity, properties, biochemical significance, and applications, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Part 1: Core Chemical Identity and Properties

Nomenclature and Identification

The unambiguous identification of a chemical compound is paramount for scientific communication and research. 1,19-Nonadecanedioic acid is known by several names and identifiers across different databases and publications.

The systematic IUPAC name for this compound is nonadecanedioic acid .[1][2]

Synonyms: A comprehensive list of synonyms and identifiers is crucial for exhaustive literature and database searches.

-

Nonadecandioic acid[1]

-

Nonadecane-1,19-dioic acid[1]

-

ω-Carboxystearic acid[1]

-

PubChem CID: 12572015[1]

Physicochemical Properties

The physical and chemical properties of 1,19-nonadecanedioic acid dictate its behavior in various systems and are fundamental to its application.

| Property | Value | Source |

| Molecular Weight | 328.49 g/mol | [2][4] |

| Appearance | White solid (general for long-chain dicarboxylic acids) | Inferred from related compounds |

| SMILES | C(CCCCCCCCC(=O)O)CCCCCCCCC(=O)O | [1] |

| InChI | InChI=1S/C19H36O4/c20-18(21)16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19(22)23/h1-17H2,(H,20,21)(H,22,23) | [1] |

Part 2: Biochemical Significance and Metabolic Role

Long-chain dicarboxylic acids like nonadecanedioic acid are not merely synthetic curiosities; they play a role in lipid biochemistry.[3] They are primarily formed through the ω-oxidation pathway, a crucial, albeit minor, route for fatty acid catabolism in mammals.[3]

This metabolic process, occurring in the peroxisomes, involves cytochrome P450 enzymes that hydroxylate the terminal (ω) carbon of a fatty acid.[3] Subsequent oxidation of this terminal hydroxyl group yields a dicarboxylic acid.[3] The presence of nonadecanedioic acid in biological samples can, therefore, serve as a biomarker for certain metabolic states or dysfunctions.[3]

Caption: Figure 2: Drug Delivery System Workflow.

Other Research Applications

-

Biomarker Studies: Its role in metabolism makes it a potential biomarker in certain biological samples. [3]* Membrane Lipids: In microbial systems, it can serve as a precursor for synthesizing membrane lipids in extremophiles, contributing to thermal stability. [3]* Plant Biology: It is suggested to have a role in the formation of cutin and suberin, which are essential for waterproofing plant tissues. [3]

Part 4: Methodologies and Protocols

While specific, optimized protocols for 1,19-nonadecanedioic acid are proprietary or application-dependent, this section provides a foundational, generalized methodology for its synthesis and application in polymer development.

Generalized Synthesis of Long-Chain Dicarboxylic Acids

The synthesis of dicarboxylic acids can be achieved through various methods. One common approach is the oxidation of terminal diols or alkenes. For instance, nonadecanoic acid can be prepared by the permanganate oxidation of 1-eicosene. [5]A similar principle can be applied to bifunctional precursors.

Protocol: Oxidative Cleavage of a Cyclic Alkene

This protocol describes a general, multi-step synthesis of a long-chain dicarboxylic acid from a suitable cyclic precursor.

-

Step 1: Ozonolysis

-

Dissolve the cyclic alkene (e.g., cyclononadecene) in a suitable solvent (e.g., dichloromethane) and cool to -78°C.

-

Bubble ozone gas through the solution until a blue color persists, indicating complete consumption of the alkene.

-

Purge the solution with nitrogen or oxygen to remove excess ozone.

-

Add a reducing agent (e.g., dimethyl sulfide or triphenylphosphine) to quench the ozonide and warm the reaction to room temperature. This yields a dialdehyde.

-

-

Step 2: Oxidation to Dicarboxylic Acid

-

Isolate the crude dialdehyde from Step 1.

-

Dissolve the dialdehyde in a suitable solvent like acetone or tert-butanol.

-

Add an oxidizing agent, such as Jones reagent (chromium trioxide in sulfuric acid) or potassium permanganate, portion-wise while monitoring the temperature.

-

After the reaction is complete (monitored by TLC or LC-MS), quench the excess oxidant.

-

Perform an aqueous workup, typically involving acidification to protonate the carboxylates, followed by extraction with an organic solvent.

-

-

Step 3: Purification

-

Dry the organic extracts over an anhydrous salt (e.g., Na₂SO₄) and concentrate under reduced pressure.

-

Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 1,19-nonadecanedioic acid.

-

Characterize the final product using techniques such as NMR, IR spectroscopy, and melting point analysis.

-

Protocol: Synthesis of a Polyester for Drug Delivery Research

This protocol outlines the synthesis of a polyester using 1,19-nonadecanedioic acid as a monomer.

-

Monomer Preparation:

-

Ensure 1,19-nonadecanedioic acid and a suitable diol (e.g., 1,8-octanediol) are of high purity and thoroughly dried to prevent premature chain termination.

-

-

Polycondensation Reaction:

-

In a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet, combine equimolar amounts of 1,19-nonadecanedioic acid and the diol.

-

Add a catalyst, such as tin(II) 2-ethylhexanoate (a common catalyst for polycondensation).

-

Heat the mixture under a slow stream of nitrogen to a temperature of 150-180°C to initiate the esterification, with the removal of water as a byproduct.

-

After several hours, gradually apply a vacuum to further drive the reaction to completion by removing the last traces of water and increase the polymer's molecular weight.

-

-

Polymer Isolation and Purification:

-

Once the desired viscosity is achieved, cool the reaction mixture.

-

Dissolve the resulting polymer in a suitable solvent (e.g., tetrahydrofuran).

-

Precipitate the polymer by adding the solution to a non-solvent (e.g., cold methanol or water).

-

Collect the purified polymer by filtration and dry it under vacuum.

-

-

Characterization:

-

Characterize the polymer's molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).

-

Confirm the structure using ¹H NMR and FT-IR spectroscopy.

-

Determine thermal properties like glass transition temperature (Tg) and melting temperature (Tm) using Differential Scanning Calorimetry (DSC).

-

Part 5: Conclusion and Future Outlook

1,19-Nonadecanedioic acid is a versatile long-chain dicarboxylic acid with established and emerging applications. Its utility as a polymer building block is well-recognized, offering a way to impart flexibility and hydrophobicity to materials. For drug development professionals, its potential lies in the creation of novel biodegradable polymers for controlled release systems. Future research may focus on the development of sustainable, bio-based production methods for this and other long-chain dicarboxylic acids, expanding their accessibility and application in green chemistry and advanced biomaterials.

References

A consolidated list of authoritative sources cited within this guide.

- Nonadecanedioic Acid | 6250-70-0 - Benchchem.

- Nonadecanedioic Acid | C19H36O4 | CID 12572015 - PubChem - NIH.

- Nonadecanedioic acid - Substance Details - SRS | US EPA.

- Nonadecanedioic Acid, min 98% (T), 1 gram.

- Nonadecylic acid - Wikipedia.

- PLGA-Based Nanomedicine: History of Advancement and Development in Clinical Applic

Sources

A Technical Guide to the Natural Sources, Occurrence, and Biosynthesis of Nonadecanedioic Acid

Abstract: Nonadecanedioic acid (C₁₉H₃₆O₄) is a long-chain α,ω-dicarboxylic acid, a class of molecules gaining significant interest for their utility as monomers in the synthesis of high-performance polymers, lubricants, and adhesives. While chemical synthesis routes are established, understanding their natural origins is paramount for developing sustainable, bio-based production methods. This technical guide provides a comprehensive overview of the known natural sources of nonadecanedioic acid, elucidates its primary biosynthetic pathway, and details the experimental methodologies required for its extraction and identification from natural matrices. This document is intended for researchers, chemists, and drug development professionals exploring the applications and production of long-chain dicarboxylic acids.

Introduction to Nonadecanedioic Acid

Nonadecanedioic acid, also known as 1,17-heptadecanedicarboxylic acid, is a saturated linear dicarboxylic acid with a 19-carbon backbone.[1][2] Its bifunctional nature, with a carboxylic acid group at each end of the aliphatic chain, makes it a valuable building block in polymer chemistry. The presence of this and other very-long-chain dicarboxylic acids in nature, though often in trace amounts, points to specific metabolic pathways that can be harnessed for biotechnological production. This guide synthesizes the current knowledge of its natural occurrence and the biochemical logic of its formation.

Natural Occurrence of Nonadecanedioic Acid

Direct evidence for the natural occurrence of nonadecanedioic acid is limited to a few specific sources. Its presence is primarily documented in complex lipid mixtures within the plant kingdom.

Primary Natural Source: Japan Wax

The most definitive natural source of nonadecanedioic acid is Japan wax , a vegetable wax (technically a fat) obtained from the berries of the Sumac tree, Rhus succedanea (now classified as Toxicodendron succedaneum).[3][4][5] Japan wax is unique among natural fats for its significant content of long-chain dicarboxylic acids, which are present as glycerides and contribute to the wax's characteristic toughness and plasticity.[3][6]

Early chemical analyses of "japanic acid," the dicarboxylic acid fraction of the wax, were inconclusive. However, detailed investigations employing gas chromatography of hydrocarbons derived from the diacids confirmed the presence of a mixture of several long-chain dicarboxylic acids. While the C₂₂ (docosanedioic) and C₂₀ (eicosanedioic) acids are the most abundant, nonadecanedioic acid (C₁₉) is consistently identified as a minor but significant component.[3]

| Table 1: Typical Dicarboxylic Acid Composition in Japan Wax | | :--- | :--- | | Dicarboxylic Acid (Chain Length) | Relative Presence | | Eicosanedioic Acid (C₂₀) | Major Component | | Docosanedioic Acid (C₂₂) | Major Component | | Nonadecanedioic Acid (C₁₉) | Minor Component | | Heneicosanedioic Acid (C₂₁) | Minor Component | | Tricosanedioic Acid (C₂₃) | Minor Component | | Tetracosanedioic Acid (C₂₄) | Minor Component | | Octadecanedioic Acid (C₁₈) | Trace Component | | Data synthesized from the findings of Douglas and Lyne (1957).[3] | |

Other Potential Natural Sources

The biosynthesis of a dicarboxylic acid requires the presence of its corresponding monocarboxylic acid precursor. The precursor to nonadecanedioic acid is nonadecanoic acid (C19:0) , a long-chain saturated fatty acid. Nonadecanoic acid has been identified in various natural sources, including plants and fungi, such as the spores of the Reishi mushroom (Ganoderma lucidum) and in Solanum tuberosum (potato).[7][8]

Given that the enzymatic machinery for ω-oxidation (the pathway that converts mono- to dicarboxylic acids) is widespread in nature, it is highly probable that nonadecanedioic acid exists in trace quantities in any organism that produces nonadecanoic acid.[9][10] However, its concentration in sources other than Japan wax is likely too low for it to have been widely reported in standard lipidomic analyses.

Biosynthetic Pathway: The ω-Oxidation Cascade

The primary metabolic route for the formation of nonadecanedioic acid and other long-chain dicarboxylic acids in plants, animals, and microorganisms is ω-oxidation .[10][11][12] This pathway acts on the terminal methyl carbon (the ω-carbon) of a fatty acid, converting it into a second carboxylic acid group. The process occurs in the endoplasmic reticulum and involves a three-step enzymatic cascade.[13][14]

Precursor: Nonadecanoic Acid (C₁₉H₃₈O₂)

-

ω-Hydroxylation: The pathway is initiated by a cytochrome P450 monooxygenase (CYP) enzyme. This enzyme hydroxylates the terminal methyl group of nonadecanoic acid to form ω-hydroxynonadecanoic acid. This is typically the rate-limiting step of the pathway.[11][13]

-

Alcohol Oxidation: The newly formed primary alcohol group is then oxidized to an aldehyde by an alcohol dehydrogenase (ADH), yielding ω-oxononadecanoic acid.[10][15]

-

Aldehyde Oxidation: Finally, an aldehyde dehydrogenase (ALDH) catalyzes the oxidation of the terminal aldehyde group to a carboxylic acid, completing the synthesis of nonadecanedioic acid.[10][15]

Caption: The ω-Oxidation Pathway for Nonadecanedioic Acid Biosynthesis.

This pathway serves as an alternative to β-oxidation, particularly when there is an excess of fatty acids.[10][16] While a minor pathway in many tissues, it is the fundamental route for producing α,ω-dicarboxylic acids found in nature.

Experimental Methodologies for Investigation

The analysis of nonadecanedioic acid from a complex natural matrix like Japan wax requires a multi-step process of extraction, isolation, and identification.

Protocol: Extraction and Analysis from Plant Wax

This protocol describes a validated workflow for isolating and identifying long-chain dicarboxylic acids from their glyceride esters in Japan wax.

1. Saponification (Liberation of Fatty Acids):

-

Rationale: In Japan wax, dicarboxylic acids are esterified to glycerol. Saponification with a strong base is required to hydrolyze these ester bonds and release the diacids as carboxylate salts.

-

Procedure:

-

Reflux a known quantity of Japan wax (e.g., 20 g) with an excess of 10% alcoholic potassium hydroxide (KOH) for 2 hours.

-

After cooling, dilute the mixture with water and acidify to a low pH (e.g., pH 2) with hydrochloric acid (HCl). This protonates the carboxylate salts, yielding free fatty acids and dicarboxylic acids.

-

Extract the acidified solution multiple times with diethyl ether or ethyl acetate to transfer the lipids into the organic phase.

-

Wash the combined organic extracts with water to remove inorganic impurities, then dry over anhydrous sodium sulfate.

-

2. Isolation of Dicarboxylic Acid Fraction:

-

Rationale: The initial extract contains a mixture of mono- and dicarboxylic acids. Separation can be achieved based on the differential solubility of their salts or via chromatography.

-

Procedure:

-

Evaporate the solvent from the dried organic extract to obtain the total acid mixture.

-

Dissolve the residue in hot water. Dicarboxylic acids have slightly higher water solubility than their monocarboxylic counterparts of similar chain length.

-

Allow the solution to cool slowly. The less soluble monocarboxylic acids will precipitate out first.

-

Filter the solution to remove the precipitated solids. The filtrate will be enriched in dicarboxylic acids. Repeated crystallization may be necessary to improve purity.

-

3. Derivatization for GC-MS Analysis:

-

Rationale: Dicarboxylic acids are non-volatile and have poor chromatographic properties. They must be converted into volatile esters (typically methyl esters) prior to analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[17][18]

-

Procedure:

-

Treat the isolated dicarboxylic acid fraction with a methylating agent, such as diazomethane or boron trifluoride-methanol (BF₃-methanol).

-

Reflux the mixture for a short period (e.g., 5-10 minutes with BF₃-methanol) to ensure complete conversion to dimethyl esters.

-

Extract the resulting dimethyl esters into a non-polar solvent like hexane.

-

4. Identification and Quantification by GC-MS:

-

Rationale: GC separates the components of the mixture based on their boiling points and polarity, while MS fragments each component to produce a unique mass spectrum, allowing for definitive identification.

-

Procedure:

-

Inject the hexane solution containing the dimethyl esters into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

-

Identification: Compare the retention time and the mass spectrum of the unknown peak with that of an authentic standard of dimethyl nonadecanedioate. The mass spectrum will show a characteristic molecular ion peak and fragmentation pattern.

-

Quantification: Determine the concentration by creating a calibration curve with known concentrations of the authentic standard and comparing the peak area of the sample.

-

Sources

- 1. Nonadecanedioic Acid | C19H36O4 | CID 12572015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. scispace.com [scispace.com]

- 4. JAPAN WAX – unitedwaxes.com [unitedwaxes.com]

- 5. cameo.mfa.org [cameo.mfa.org]

- 6. JAPAN WAX@IKEDA CORPORATION [110.50.203.101]

- 7. Nonadecanoic Acid | C19H38O2 | CID 12591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. nonadecanoic acid, 646-30-0 [thegoodscentscompany.com]

- 9. Long-chain dicarboxylic acids from plant oils - Fraunhofer IGB [igb.fraunhofer.de]

- 10. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. The biological significance of ω-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Designing and Creating a Synthetic Omega Oxidation Pathway in Saccharomyces cerevisiae Enables Production of Medium-Chain α, ω-Dicarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bio.libretexts.org [bio.libretexts.org]

- 15. youtube.com [youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. Fast determination of multiple-reaction intermediates for long-chain dicarboxylic Acid biotransformation by gas chromatography-flame ionization detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Navigating the Handling of Nonadecanedioic Acid: A Technical Guide for Laboratory Professionals

Introduction: Understanding Nonadecanedioic Acid

Nonadecanedioic acid (CAS No. 6250-70-0), a C19 α,ω-dicarboxylic acid, is a valuable long-chain dicarboxylic acid utilized in various research and development applications, including polymer synthesis, lubricants, and as a precursor in the synthesis of complex organic molecules.[1][2] Its solid, crystalline nature at room temperature and relatively low volatility are key physicochemical properties that inform its handling and safety protocols.[3] This guide provides an in-depth analysis of the safety data for nonadecanedioic acid and outlines best practices for its handling, storage, and disposal in a laboratory setting. The protocols described herein are designed to be self-validating systems, ensuring a safe and compliant research environment.

Physicochemical and Toxicological Profile

A thorough understanding of a compound's properties is foundational to its safe handling. The following table summarizes the key physicochemical data for nonadecanedioic acid.

| Property | Value | Source |

| Molecular Formula | C19H36O4 | [1][2] |

| Molecular Weight | 328.5 g/mol | [1] |

| Appearance | White solid (crystal to powder) | [3] |

| Melting Point | 68°C | [3] |

| Boiling Point | 238°C at 1.3 kPa | [3] |

| Water Solubility | Insoluble | [4] |

Hazard Identification:

-

Skin Irritation (Category 2): Causes skin irritation.[1][3][6][7]

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][3][6][7]

-

Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.[1][7]

Exposure Control and Personal Protective Equipment (PPE)

The primary routes of exposure to nonadecanedioic acid in a laboratory setting are inhalation of dust particles, skin contact, and eye contact.[4] Engineering controls and appropriate PPE are critical for minimizing these risks.

Engineering Controls:

-

Ventilation: Handling of nonadecanedioic acid should be conducted in a well-ventilated area.[7][8] For procedures that may generate dust, such as weighing or transferring the solid, a local exhaust ventilation system (e.g., a chemical fume hood) is required to maintain airborne concentrations below any applicable exposure limits and to prevent respiratory irritation.[3][8]

-

Eye Wash and Safety Shower: An operational and easily accessible eye wash station and safety shower must be in close proximity to the workstation where nonadecanedioic acid is handled.[8][9]

Personal Protective Equipment (PPE):

The selection of PPE is a critical decision based on a thorough risk assessment of the specific laboratory procedures being performed.

-

Eye and Face Protection: Chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory.[4] A face shield may be necessary for procedures with a high risk of splashes or dust generation.[10]

-

Skin Protection:

-

Gloves: Wear appropriate chemical-resistant gloves.[8] Nitrile or natural rubber gloves are suitable for handling nonadecanedioic acid.[6] Always inspect gloves for signs of degradation or punctures before use and practice proper glove removal technique to avoid skin contact.[5]

-

Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.[8][10]

-

-

Respiratory Protection: Under normal laboratory conditions with adequate engineering controls, respiratory protection is not typically required.[4][6] However, if dust is generated and engineering controls are insufficient, a NIOSH/MSHA or European Standard EN 136 approved respirator may be necessary.[6]

Safe Handling and Storage Protocols

Adherence to standardized handling and storage procedures is paramount for ensuring laboratory safety.

Handling:

-

Preparation: Before handling, ensure all necessary engineering controls are operational and the required PPE is readily available and in good condition. Review the Safety Data Sheet (SDS) for any specific handling instructions.

-

Weighing and Transfer: Conduct weighing and transfer of solid nonadecanedioic acid in a chemical fume hood or other ventilated enclosure to minimize dust generation and inhalation.[3] Use appropriate tools (e.g., spatulas) to handle the solid.

-

Solution Preparation: When dissolving nonadecanedioic acid, add the solid to the solvent slowly to avoid splashing.

-

Hygiene: Wash hands thoroughly with soap and water after handling nonadecanedioic acid, even if gloves were worn.[4][8] Do not eat, drink, or smoke in the laboratory.

Storage:

-

Container: Store nonadecanedioic acid in a tightly closed container in a dry, cool, and well-ventilated place.[4][8][11]

-

Incompatibilities: Store away from incompatible materials such as strong bases, reducing agents, and oxidizing agents.[3][4][6]

-

Heat and Ignition Sources: Keep the container and product away from heat and sources of ignition.[4]

Emergency Procedures: A Systematic Approach

In the event of an accidental release or exposure, a calm and systematic response is crucial.

First Aid Measures:

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][8] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[4][8]

-

Skin Contact: Immediately wash the affected skin with plenty of soap and water while removing all contaminated clothing and shoes.[4][6][8] If skin irritation occurs, seek medical attention.[3][8]

-

Inhalation: Remove the individual from the area of exposure to fresh air.[4][6] If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration.[4][6] Seek immediate medical attention.[4]

-

Ingestion: Do not induce vomiting.[7][9] Clean the mouth with water and seek medical attention.[4][6]

Accidental Release Measures (Spill Response):

For a minor spill of solid nonadecanedioic acid in a laboratory setting, the following protocol should be followed.

-

Evacuate and Secure: Evacuate non-essential personnel from the immediate spill area. Ensure adequate ventilation.

-

Don PPE: Wear appropriate PPE, including chemical safety goggles, gloves, and a lab coat. If the spill has generated a significant amount of dust, respiratory protection may be necessary.

-

Containment and Cleanup:

-

Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water) and wipe dry.

-

Disposal: Dispose of the waste material in accordance with local, state, and federal regulations.

Below is a visual representation of the spill response workflow.

Caption: Workflow for handling a solid nonadecanedioic acid spill.

Fire and Reactivity Hazards

-

Fire Fighting Measures: In the event of a fire involving nonadecanedioic acid, use water spray, carbon dioxide (CO2), dry chemical, or chemical foam as extinguishing media.[4] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

-

Hazardous Combustion Products: Combustion of nonadecanedioic acid may produce carbon monoxide (CO) and carbon dioxide (CO2).[4][6]

-

Stability and Reactivity: Nonadecanedioic acid is stable under normal conditions.[4][6] Avoid incompatible materials such as strong bases, reducing agents, and oxidizing agents.[3][4][6] Hazardous polymerization will not occur.[4][6]

Conclusion: A Culture of Safety

The safe and effective use of nonadecanedioic acid in a research setting is predicated on a comprehensive understanding of its properties and a commitment to rigorous safety protocols. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can significantly mitigate the risks associated with this compound. A proactive approach to safety, grounded in authoritative data and best practices, is the cornerstone of a successful and secure research environment.

References

-

Fisher Scientific. (2023, September 27). SAFETY DATA SHEET: Nonadecanoic acid. Retrieved from [Link]

-

Chem Service. (2015, August 11). SAFETY DATA SHEET: n-Nonadecanoic acid (C19). Retrieved from [Link]

-

PubChem. (n.d.). 10,13-Nonadecadiynoic acid. Retrieved from [Link]

-

PubChem. (n.d.). Nonadecanedioic Acid. Retrieved from [Link]

-

INDOFINE Chemical Company, Inc. (2025, January 10). Safety Data Sheet. Retrieved from [Link]

-

PubChem. (n.d.). Nonanoic Acid. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Nonadecanedioic acid - Substance Details. Retrieved from [Link]

Sources

- 1. Nonadecanedioic Acid | C19H36O4 | CID 12572015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. fishersci.com [fishersci.com]

- 5. indofinechemical.com [indofinechemical.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. cdn.chemservice.com [cdn.chemservice.com]

- 9. szabo-scandic.com [szabo-scandic.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. chemicalbook.com [chemicalbook.com]

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure and Morphology of Nonadecanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini AI

Abstract

Introduction: The Significance of Solid-State Properties in Long-Chain Dicarboxylic Acids

Long-chain α,ω-dicarboxylic acids are a versatile class of molecules with a linear aliphatic chain terminated by carboxylic acid groups at both ends[1]. Their ability to form extensive hydrogen-bonding networks and engage in van der Waals interactions gives rise to highly ordered crystalline structures. These solid-state properties, including crystal packing, polymorphism, and morphology, are not merely academic curiosities; they profoundly influence critical physicochemical characteristics such as melting point, solubility, dissolution rate, and mechanical strength[2].

Nonadecanedioic acid (C₁₉H₃₆O₄), with its odd number of carbon atoms, is expected to exhibit distinct packing arrangements compared to its even-numbered counterparts[1]. This structural uniqueness can be leveraged in various applications, from the synthesis of high-performance polymers to the design of novel pharmaceutical formulations[1]. In the context of drug development, controlling the crystal structure and morphology of an active pharmaceutical ingredient (API) or an excipient is paramount for ensuring product quality, stability, and bioavailability[3][4]. This guide will provide the foundational knowledge and practical insights necessary to understand and manipulate the solid-state properties of nonadecanedioic acid.

Table 1: Physicochemical Properties of Nonadecanedioic Acid

| Property | Value | Reference |

| Chemical Formula | C₁₉H₃₆O₄ | [1][5] |

| Molecular Weight | 328.49 g/mol | [1][5] |

| CAS Number | 6250-70-0 | [1][5] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 105–108°C | [1] |

| Solubility | Limited in polar organic solvents like ethanol and dimethyl sulfoxide | [1] |

Crystallographic Landscape of Nonadecanedioic Acid

The definitive determination of a crystal structure is achieved through single-crystal X-ray diffraction (SCXRD)[2]. While a specific entry for nonadecanedioic acid is not found in major crystallographic databases like the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD), we can infer its likely structural characteristics based on extensive studies of other long-chain dicarboxylic acids.

Predicted Crystal Packing and Hydrogen Bonding

The crystal structure of long-chain α,ω-dicarboxylic acids is predominantly dictated by the powerful hydrogen bonds formed between the terminal carboxyl groups. These interactions typically lead to the formation of infinite chains or sheets. The long hydrocarbon chains then pack in a parallel fashion, stabilized by weaker van der Waals forces[2].

For odd-numbered dicarboxylic acids, the two carboxyl groups are oriented in a syn-anti conformation with respect to the central carbon chain. This often results in a tilted arrangement of the molecules within the crystal lattice to accommodate the hydrogen bonding network. It is highly probable that nonadecanedioic acid will adopt a layered structure with strong intermolecular hydrogen bonds within the layers and van der Waals interactions between the layers.

As a point of comparison, the crystal structure of the B' form of nonadecanoic acid (the C19 monocarboxylic acid) has been determined to be triclinic, with the space group P1[6]. This suggests that nonadecanedioic acid may also crystallize in a low-symmetry space group.

The Phenomenon of Polymorphism

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common feature of long-chain organic molecules, including dicarboxylic acids. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability. The polymorphism in fatty acids is known to differ based on the parity of the number of carbon atoms[6]. Given that nonadecanedioic acid is an odd-numbered dicarboxylic acid, it is plausible that it can exhibit polymorphism, with different crystalline forms being accessible under varying crystallization conditions (e.g., solvent, temperature, cooling rate).

Morphological Attributes of Nonadecanedioic Acid Crystals

The external shape of a crystal, known as its morphology or habit, is a macroscopic manifestation of its internal crystal structure and is significantly influenced by the growth conditions. Common crystal habits include needles, plates, and prisms. The morphology of crystalline materials can have a profound impact on their processability, such as filtration and tableting, as well as their dissolution behavior[3].

Factors Influencing Crystal Morphology

The morphology of nonadecanedioic acid crystals can be tailored by controlling various parameters during the crystallization process:

-

Solvent: The polarity of the solvent and its specific interactions with different crystal faces can either inhibit or promote growth in certain directions, thereby altering the crystal habit.

-

Supersaturation: The driving force for crystallization, the level of supersaturation, can affect both the nucleation rate and the crystal growth kinetics, leading to different morphologies.

-

Temperature: Temperature influences solubility and, consequently, the level of supersaturation. The rate of cooling can also play a critical role in determining the final crystal shape and size.

-

Impurities and Additives: The presence of even small amounts of impurities or specifically added habit-modifying agents can dramatically alter the crystal morphology by selectively adsorbing to certain crystal faces and inhibiting their growth.

Experimental Characterization of Morphology

Several analytical techniques are indispensable for characterizing the morphology of nonadecanedioic acid crystals:

-

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the crystal surface, revealing details about the shape, size, and surface texture of the crystals.

-

Atomic Force Microscopy (AFM): AFM is a powerful tool for imaging the crystal surface at the nanoscale. It can be used to visualize surface features, measure step heights, and even probe the mechanical properties of the crystal faces.

-

Optical Microscopy: A fundamental technique for observing the overall shape and size distribution of crystals.

Experimental Protocols: A Practical Guide

Recrystallization for Purification and Crystal Growth

High-purity nonadecanedioic acid is essential for obtaining single crystals suitable for SCXRD and for studying its intrinsic morphological properties. Recrystallization is the primary method for purification.

Protocol: Cooling Crystallization of Nonadecanedioic Acid

-

Solvent Selection: Choose a solvent in which nonadecanedioic acid has high solubility at elevated temperatures and low solubility at room temperature. Ethanol or acetone are good starting points[2].

-

Dissolution: In an Erlenmeyer flask, dissolve the crude nonadecanedioic acid in a minimal amount of the chosen hot solvent to create a saturated or near-saturated solution.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Cooling: Allow the hot solution to cool slowly and undisturbed to room temperature. Slow cooling generally promotes the growth of larger, more well-defined crystals.

-

Crystal Collection: Collect the formed crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.

-

Drying: Dry the purified crystals, preferably under vacuum.

Conclusion and Future Perspectives

Nonadecanedioic acid stands as a molecule of significant potential, largely owing to the nuanced interplay of its odd-numbered carbon chain and bifunctional nature. While its complete crystallographic characterization remains an open area for investigation, the principles outlined in this guide provide a robust framework for predicting and understanding its solid-state behavior. The ability to control the crystal structure and morphology of NDA through judicious selection of crystallization conditions opens up exciting avenues for its application in materials science and, most notably, in the rational design of advanced drug delivery systems. Future research focused on obtaining single-crystal X-ray diffraction data, exploring its polymorphic landscape, and fabricating and characterizing NDA-based co-crystals and polymer-drug conjugates will be instrumental in unlocking the full potential of this versatile long-chain dicarboxylic acid.

References

-

PubMed. (n.d.). [Chemical structure of dicarboxylic acids and their capacity inhibiting of calcium oxalate crystal growth]. Retrieved from [Link]

-

ResearchGate. (n.d.). [Chemical structure of dicarboxylic acids and their capacity inhibiting of calcium oxalate crystal growth] | Request PDF. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). Ultrathin Nanosheets Formed by Metal–Organic Cages Connected via Hydrogen Bonds. Retrieved from [Link]

-

International Journal of Pharmaceutics. (n.d.). New Trends in the Co-crystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

-

ResearchGate. (n.d.). Impact On Bioavailability Of Apis In Drug Drug Co Crystallization A Review. Retrieved from [Link]

-

ResearchGate. (n.d.). Crystal Structure of the B' Form of Nonadecanoic Acid | Request PDF. Retrieved from [Link]

-

PubChem. (n.d.). Nonadecanedioic Acid | C19H36O4 | CID 12572015. Retrieved from [Link]

-

Wikipedia. (n.d.). Cambridge Structural Database. Retrieved from [Link]

-

PMC. (n.d.). Cocrystals by Design: A Rational Coformer Selection Approach for Tackling the API Problems. Retrieved from [Link]

-

Technobis Crystallization Systems. (2018, June 7). Applications of co-crystals in API synthesis. Retrieved from [Link]

-

Iowa Research Online. (n.d.). CCDC 1958363: Experimental Crystal Structure Determination. Retrieved from [Link]

-

Crystallography Open Database. (n.d.). Search results. Retrieved from [Link]

-

SJZ Chem-Pharm Co., Ltd. (n.d.). Nonadecanedioic Acid. Retrieved from [Link]

-

PubChem. (n.d.). Nonadecanoic Acid | C19H38O2 | CID 12591. Retrieved from [Link]

-

MDPI. (2021, March 13). Polymer-Drug Conjugates as Nanotheranostic Agents. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Molecular Structures of (E)-non-2-enoic Acid and (E)-dec-2-enoic Acid. Retrieved from [Link]

-

SciSpace. (2024, November 11). Polymer-drug conjugates: revolutionizing nanotheranostic agents for diagnosis and therapy. Retrieved from [Link]

-

PubMed. (2017, November 28). High-Speed Atomic Force Microscopy Visualization of the Dynamics of the Multienzyme Fatty Acid Synthase. Retrieved from [Link]

-

OncoNano. (n.d.). Pipeline/Clinical Trials. Retrieved from [Link]

-

PMC. (n.d.). Pharmaceutical Cocrystals: New Solid Phase Modification Approaches for the Formulation of APIs. Retrieved from [Link]

-

PubChem. (n.d.). 10,13-Nonadecadiynoic acid | C19H30O2 | CID 5312636. Retrieved from [Link]

-

CCDC. (n.d.). About the Cambridge Structural Database (CSD). Retrieved from [Link]

-

Crystallography Open Database. (n.d.). Search results. Retrieved from [Link]

-

PubMed. (n.d.). Carboxylic and dicarboxylic acids extracted from crushed magnesium oxide single crystals. Retrieved from [Link]

-

The University of Manchester. (n.d.). CCDC 909172: Experimental Crystal Structure Determination. Retrieved from [Link]

-

Crystallography Open Database. (n.d.). Search results. Retrieved from [Link]

-

Crystallography Open Database. (n.d.). Search results. Retrieved from [Link]

-

Crystallography Open Database. (n.d.). Search results. Retrieved from [Link]

-

PubChemLite. (n.d.). Nonadecanedioic acid (C19H36O4). Retrieved from [Link]

-

ResearchGate. (2019, March 22). The Detection of Long-Chain Bio-Markers Using Atomic Force Microscopy. Retrieved from [Link]

-

PMC. (2025, January 4). Advancing Therapeutic Strategies with Polymeric Drug Conjugates for Nucleic Acid Delivery and Treatment. Retrieved from [Link]

-

MDPI. (2021, September 18). Lipid Self-Assemblies under the Atomic Force Microscope. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of microcrystals by in situ micronization | Request PDF. Retrieved from [Link]

-

ACS Publications. (2024, July 18). Short Chain Dicarboxylic Acid Mediated Synthesis of CsPbX3 (X = Cl, Br, or I) Perovskite Nanocrystals for Light-Emitting Application | Crystal Growth & Design. Retrieved from [Link]

-

MDPI. (n.d.). Controlled Drug Release from Nanoengineered Polysaccharides. Retrieved from [Link]

-

PMC. (n.d.). Controlled Drug Release from Pharmaceutical Nanocarriers. Retrieved from [Link]

-

NIH. (2015, July 22). Atomic Force Microscopy Imaging and Force Spectroscopy of Supported Lipid Bilayers. Retrieved from [Link]

-

PMC. (n.d.). Controlled release nanoplatforms for three commonly used chemotherapeutics. Retrieved from [Link]

-

SciSpace. (2024). Polymer-drug conjugates: revolutionizing nanotheranostic agents for diagnosis and therapy. Retrieved from [Link]

-

PubMed. (n.d.). A silk-based hydrogel containing dexamethasone and lipoic acid microcrystals for local delivery to the inner ear. Retrieved from [Link]

-

PubMed. (n.d.). Molecular resolution imaging of macromolecular crystals by atomic force microscopy. Retrieved from [Link]

Sources

- 1. Nonadecanedioic Acid | 6250-70-0 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. japsonline.com [japsonline.com]

- 4. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]

- 5. Nonadecanedioic Acid | C19H36O4 | CID 12572015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Spectroscopic Characterization of Nonadecanedioic Acid: A Technical Guide for Researchers

This guide provides an in-depth technical overview of the spectroscopic techniques used to characterize nonadecanedioic acid (C₁₉H₃₆O₄), a long-chain α,ω-dicarboxylic acid. As a molecule with applications in polymer synthesis and as a potential biomarker, a thorough understanding of its spectral properties is crucial for researchers, scientists, and professionals in drug development.[1] This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and ensuring a self-validating approach to structural elucidation.

Introduction: The Structural Significance of Nonadecanedioic Acid

Nonadecanedioic acid is a linear, saturated dicarboxylic acid with the general molecular formula HOOC-(CH₂)₁₇-COOH.[2] Its structure consists of a 17-carbon methylene chain flanked by two terminal carboxylic acid groups. This bifunctionality and long aliphatic chain impart unique physical and chemical properties that necessitate a multi-faceted spectroscopic approach for unambiguous identification and characterization. The following sections will detail the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with proven experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon-Hydrogen Framework

NMR spectroscopy is a cornerstone technique for elucidating the precise arrangement of atoms within a molecule. For nonadecanedioic acid, both ¹H and ¹³C NMR provide critical information about its structure.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of nonadecanedioic acid is characterized by its relative simplicity, a direct reflection of the molecule's symmetry. The majority of the protons reside in chemically similar methylene (-CH₂-) environments within the long alkyl chain, leading to significant signal overlap.

Predicted ¹H NMR Spectrum of Nonadecanedioic Acid:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~12.0 | Singlet (broad) | 2H | -COOH | The acidic protons of the carboxylic acid groups are highly deshielded and typically appear as a broad singlet far downfield.[3][4] The broadness is a result of hydrogen bonding and chemical exchange. |

| ~2.35 | Triplet | 4H | α-CH₂ | These methylene protons are adjacent to the electron-withdrawing carbonyl group of the carboxylic acid, causing a downfield shift. They will appear as a triplet due to coupling with the neighboring β-CH₂ protons. |

| ~1.63 | Quintet | 4H | β-CH₂ | These protons are adjacent to the α-CH₂ and γ-CH₂ groups and will exhibit a more complex splitting pattern, often appearing as a quintet. |

| ~1.25 | Multiplet (broad) | 26H | -(CH₂)₁₃- | The protons of the central methylene groups are in very similar chemical environments, resulting in a large, overlapping multiplet in the upfield region of the spectrum. |

Experimental Protocol for ¹H NMR Spectroscopy:

Sample Preparation:

-

Weigh approximately 5-10 mg of nonadecanedioic acid into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Nonadecanedioic acid's solubility should be considered when choosing a solvent.

-

Cap the NMR tube and gently agitate until the sample is fully dissolved. If necessary, gentle warming in a water bath can aid dissolution.

-

For quantitative analysis, a known amount of an internal standard can be added.

Data Acquisition:

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

The spectral width should be set to encompass the expected chemical shift range (typically 0-13 ppm).

Causality in Experimental Choices: The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's peaks. Higher field strength spectrometers are preferred to improve signal dispersion, which is particularly important for resolving the overlapping methylene signals in the long alkyl chain.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum of nonadecanedioic acid provides a count of the number of non-equivalent carbon atoms and information about their chemical environment. Due to the molecule's symmetry, fewer signals than the total number of carbon atoms are expected.

Predicted ¹³C NMR Spectrum of Nonadecanedioic Acid:

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~180 | -COOH | The carbonyl carbons of the carboxylic acid groups are highly deshielded and appear at the downfield end of the spectrum.[3][5] |

| ~34 | α-CH₂ | The carbon adjacent to the carbonyl group is deshielded. |

| ~29-30 | -(CH₂)₁₃- | The carbons of the central methylene chain are in similar chemical environments and will produce a cluster of signals in this region. |

| ~25 | β-CH₂ | This carbon is slightly shielded compared to the α-carbon. |

Experimental Protocol for ¹³C NMR Spectroscopy:

Sample Preparation:

-

Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of nonadecanedioic acid in 0.6-0.7 mL of deuterated solvent. This is due to the lower natural abundance of the ¹³C isotope.

-

Ensure the sample is fully dissolved.

Data Acquisition:

-

Acquire the spectrum on a spectrometer equipped with a broadband carbon probe.

-

A proton-decoupled experiment is typically performed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon.

-

A longer acquisition time and a greater number of scans are required compared to ¹H NMR.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In nonadecanedioic acid, the characteristic absorptions of the carboxylic acid group and the long alkyl chain are readily identifiable.

Characteristic IR Absorption Bands for Nonadecanedioic Acid:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Description |

| 3300-2500 | Broad, Strong | O-H stretch | This very broad and intense absorption is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[6][7][8] |

| 2920, 2850 | Strong, Sharp | C-H stretch | These strong, sharp peaks arise from the symmetric and asymmetric stretching vibrations of the methylene groups in the long alkyl chain.[7] |